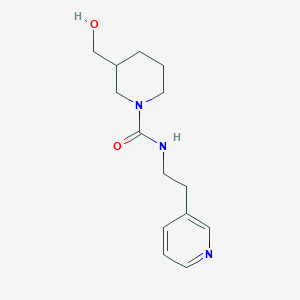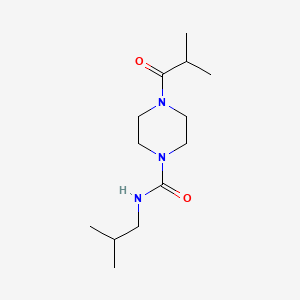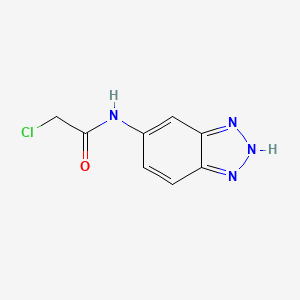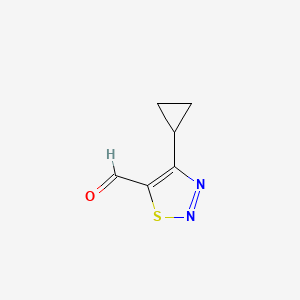![molecular formula C26H32N2O2 B7549487 2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B7549487.png)
2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide, also known as OCPA, is a synthetic compound that has gained significant attention in the field of scientific research. OCPA is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a crucial role in regulating insulin signaling and glucose homeostasis.
Mecanismo De Acción
2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide acts as a competitive inhibitor of PTP1B by binding to the active site of the enzyme. PTP1B plays a critical role in the negative regulation of insulin signaling by dephosphorylating insulin receptor substrate proteins. Inhibition of PTP1B by this compound leads to increased insulin signaling and glucose uptake in cells.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. This compound has also been shown to reduce body weight and improve metabolic parameters in obese mice. In addition, this compound has been shown to inhibit cancer cell growth and migration in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide is its high potency and selectivity for PTP1B. This compound has been shown to have minimal off-target effects in cells and animal models. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
Future research on 2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide could focus on its potential therapeutic applications in the treatment of type 2 diabetes, obesity, and cancer. In addition, further studies could investigate the pharmacokinetics and toxicity of this compound in animal models and humans. Finally, the development of more potent and selective PTP1B inhibitors could lead to the discovery of novel therapeutic agents for the treatment of metabolic disorders and cancer.
In conclusion, this compound is a synthetic compound that has shown great promise in scientific research for its potential therapeutic applications in the treatment of type 2 diabetes, obesity, and cancer. This compound acts as a potent inhibitor of PTP1B, leading to improved insulin sensitivity and glucose tolerance in animal models of diabetes. While this compound has some limitations in experimental settings, its high potency and selectivity make it a valuable tool for scientific research. Future research on this compound could lead to the development of novel therapeutic agents for the treatment of metabolic disorders and cancer.
Métodos De Síntesis
The synthesis of 2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide involves a multi-step process that starts with the reaction of 4-(octyloxy)benzaldehyde with malononitrile in the presence of sodium ethoxide, followed by the reaction of the resulting compound with 1-phenylethylamine and acetic anhydride. The final step involves the reaction of the resulting compound with acetic acid to obtain this compound.
Aplicaciones Científicas De Investigación
2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. PTP1B inhibition by this compound has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. This compound has also been studied for its potential anti-cancer properties, as PTP1B is overexpressed in many types of cancer cells.
Propiedades
IUPAC Name |
(E)-2-cyano-3-(4-octoxyphenyl)-N-(1-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O2/c1-3-4-5-6-7-11-18-30-25-16-14-22(15-17-25)19-24(20-27)26(29)28-21(2)23-12-9-8-10-13-23/h8-10,12-17,19,21H,3-7,11,18H2,1-2H3,(H,28,29)/b24-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPGMTKIPSDYDE-LYBHJNIJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate](/img/structure/B7549406.png)
![(Z)-N-[(Z)-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]amino]propan-2-imine](/img/structure/B7549414.png)
![2-[(E)-2-(4-chlorophenyl)ethenyl]-3-phenylquinazolin-4(3H)-one](/img/structure/B7549415.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-1H-indazole-3-carboxamide](/img/structure/B7549427.png)
![5-bromo-4-N-[2-(1H-imidazol-5-yl)ethyl]-2-N-[3-(morpholin-4-ylmethyl)phenyl]pyrimidine-2,4-diamine](/img/structure/B7549430.png)
![1-[(3,4-difluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B7549433.png)
![4-[N-(4-Methylbenzamido)acetyl]morpholine](/img/structure/B7549436.png)

![3-(2-Methylpropyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7549459.png)
![2-[Bis(3-methylbutyl)amino]acetic acid](/img/structure/B7549463.png)


![2-[(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B7549499.png)
